An In-depth Technical Guide to the Synthesis and Characterization of AMG 487 (S-enantiomer)
An In-depth Technical Guide to the Synthesis and Characterization of AMG 487 (S-enantiomer)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and biological activity of the S-enantiomer of AMG 487, a potent and selective antagonist of the chemokine receptor CXCR3. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Introduction
AMG 487 is a small molecule antagonist of the C-X-C chemokine receptor 3 (CXCR3), a G protein-coupled receptor that plays a critical role in immune cell trafficking. The S-enantiomer of AMG 487 is the biologically active form of the molecule.[1][2][3][4][5] CXCR3 and its ligands, CXCL9, CXCL10, and CXCL11, are key mediators of inflammatory responses and have been implicated in a variety of autoimmune diseases and cancer.[6] By blocking the interaction of these chemokines with their receptor, AMG 487 can modulate immune responses and has shown therapeutic potential in preclinical models of various diseases.
Synthesis of AMG 487 (S-enantiomer)
While the direct asymmetric synthesis of the S-enantiomer of AMG 487 is not extensively detailed in publicly available literature, a plausible and efficient method involves the synthesis of the racemic compound followed by chiral resolution of a key amine intermediate. This approach is a common strategy in pharmaceutical chemistry for obtaining enantiomerically pure compounds.[7][8]
Proposed Synthetic Workflow
The overall synthetic strategy involves a multi-step process culminating in the formation of the final amide product. A key step is the resolution of a chiral amine intermediate to ensure the desired stereochemistry in the final molecule.
Experimental Protocols
Step 1: Synthesis of Racemic 1-(3-(4-ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)ethan-1-amine
A detailed protocol for the synthesis of the racemic amine precursor can be adapted from known procedures for similar quinazolinone derivatives.
-
Reaction Setup: To a solution of 2-amino-3-(4-ethoxyphenyl)pyrido[2,3-d]pyrimidin-4(3H)-one (1.0 eq) in a suitable solvent such as methanol, add acetaldehyde (1.2 eq).
-
Reductive Amination: The reaction mixture is stirred at room temperature for 1 hour. Then, a reducing agent, such as sodium borohydride (1.5 eq), is added portion-wise.
-
Work-up and Isolation: The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the racemic amine. The product can be purified by column chromatography.
Step 2: Chiral Resolution of the Racemic Amine
Classical resolution via diastereomeric salt formation is a robust method for separating enantiomers.
-
Salt Formation: Dissolve the racemic amine (1.0 eq) in a suitable solvent (e.g., ethanol). To this solution, add a solution of a chiral resolving agent, such as (R)-(-)-mandelic acid (0.5 eq), in the same solvent.
-
Fractional Crystallization: The mixture is heated to obtain a clear solution and then allowed to cool slowly to room temperature. The diastereomeric salt of the S-amine with the R-resolving agent is expected to crystallize preferentially due to lower solubility.
-
Isolation of the Diastereomeric Salt: The crystals are collected by filtration, washed with a small amount of cold solvent, and dried. The optical purity of the resolved salt can be checked by chiral HPLC.
-
Liberation of the Chiral Amine: The purified diastereomeric salt is treated with a base (e.g., sodium hydroxide solution) to neutralize the acid and liberate the free S-enantiomer of the amine. The free amine is then extracted with an organic solvent, and the organic layer is dried and concentrated.
Step 3: Amide Coupling to Yield AMG 487 (S-enantiomer)
The final step involves the coupling of the chiral amine with the corresponding carboxylic acid.
-
Reaction Setup: To a solution of (S)-1-(3-(4-ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)ethan-1-amine (1.0 eq) and 2-(4-(trifluoromethoxy)phenyl)acetic acid (1.1 eq) in an aprotic solvent like dimethylformamide (DMF), add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Reaction and Monitoring: The reaction mixture is stirred at room temperature and monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with aqueous solutions to remove residual reagents and then dried and concentrated. The crude product is purified by column chromatography to yield the final S-enantiomer of AMG 487.
Characterization of AMG 487 (S-enantiomer)
Thorough characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized compound.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₃₂H₂₈F₃N₅O₄ | [9] |
| Molecular Weight | 603.59 g/mol | [9] |
| Appearance | Off-white to light yellow solid | [1] |
| Purity (HPLC) | ≥98% | [9] |
| Solubility | Soluble in DMSO | |
| CAS Number | 473720-30-8 | [1] |
Spectroscopic Data
-
¹H NMR: Characteristic peaks corresponding to the aromatic protons of the quinazolinone, ethoxyphenyl, pyridinyl, and trifluoromethoxyphenyl groups, as well as the aliphatic protons of the ethyl and methyl groups. The chiral center would result in a specific splitting pattern for the adjacent protons.
-
¹³C NMR: Resonances for all unique carbon atoms in the molecule, including the carbonyl carbons of the quinazolinone and amide functionalities.
-
Mass Spectrometry (ESI-MS): An exact mass measurement corresponding to the molecular formula, typically observed as [M+H]⁺. Fragmentation patterns would be consistent with the cleavage of the amide bond and other labile bonds in the structure.
-
Chiral HPLC: A single peak at the expected retention time for the S-enantiomer when analyzed on a suitable chiral stationary phase, confirming its enantiomeric purity.
Biological Activity and Signaling Pathways
AMG 487 (S-enantiomer) is a potent and selective antagonist of CXCR3. Its biological activity is primarily mediated through the inhibition of CXCR3 signaling, which has implications for various physiological and pathological processes.
CXCR3 Binding and Functional Antagonism
AMG 487 inhibits the binding of the natural chemokines CXCL10 and CXCL11 to CXCR3 with IC₅₀ values in the low nanomolar range.[10] This competitive binding prevents the conformational changes in the receptor required for signal transduction.
| Assay | IC₅₀ (nM) |
| CXCL10 Binding Inhibition | 8.0 |
| CXCL11 Binding Inhibition | 8.2 |
| ITAC-induced Calcium Mobilization | 5 |
| IP-10-induced Cell Migration | 8 |
| ITAC-induced Cell Migration | 15 |
| MIG-induced Cell Migration | 36 |
Data for racemic AMG 487, with the S-enantiomer being the active component.
CXCR3 Signaling Pathway
Upon binding of its chemokine ligands, CXCR3 activates intracellular signaling cascades, primarily through Gαi proteins. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the activation of downstream pathways such as the phosphoinositide 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways. A key consequence of CXCR3 activation is the mobilization of intracellular calcium and the activation of the transcription factor NF-κB, which promotes the expression of pro-inflammatory genes. AMG 487 blocks these signaling events.
Key Experimental Protocols
CXCR3 Radioligand Binding Assay
This assay is used to determine the binding affinity of AMG 487 for the CXCR3 receptor.
-
Cell Culture: Use a cell line stably expressing human CXCR3 (e.g., HEK293 or CHO cells).
-
Membrane Preparation: Harvest the cells and prepare cell membranes by homogenization and centrifugation.
-
Binding Reaction: In a 96-well plate, incubate the cell membranes with a constant concentration of a radiolabeled CXCR3 ligand (e.g., ¹²⁵I-CXCL10 or ¹²⁵I-CXCL11) and varying concentrations of AMG 487 (S-enantiomer).
-
Incubation and Filtration: Incubate the plate to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through a glass fiber filter to separate bound from free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value, which is the concentration of AMG 487 that inhibits 50% of the specific binding of the radioligand.
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of AMG 487 to block chemokine-induced calcium release.
-
Cell Preparation: Load CXCR3-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Incubation: Incubate the cells with varying concentrations of AMG 487 (S-enantiomer).
-
Stimulation: Add a CXCR3 agonist (e.g., CXCL10 or CXCL11) to stimulate the cells.
-
Signal Detection: Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: The inhibition of the calcium signal by AMG 487 is used to calculate the IC₅₀ value.
NF-κB Reporter Gene Assay
This assay quantifies the effect of AMG 487 on the activation of the NF-κB signaling pathway.
-
Cell Transfection: Use a cell line that is co-transfected with a CXCR3 expression vector and a reporter plasmid containing the luciferase gene under the control of an NF-κB response element.
-
Compound Treatment: Treat the cells with varying concentrations of AMG 487 (S-enantiomer) followed by stimulation with a CXCR3 agonist.
-
Cell Lysis and Luciferase Assay: After an appropriate incubation period, lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: The reduction in luciferase activity in the presence of AMG 487 indicates the inhibition of NF-κB activation, from which an IC₅₀ value can be determined.
Conclusion
The S-enantiomer of AMG 487 is a potent and selective antagonist of the CXCR3 receptor with significant potential for the treatment of inflammatory diseases and cancer. This guide provides a comprehensive overview of a plausible synthetic route, detailed characterization, and the biological activity of this important molecule. The experimental protocols outlined herein should serve as a valuable resource for researchers working on the development and evaluation of CXCR3-targeted therapeutics. Further research into the asymmetric synthesis and in-depth characterization of this compound will undoubtedly contribute to its clinical development.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Metabolic profiling of ligands for the chemokine receptor CXCR3 by liquid chromatography-mass spectrometry coupled to bioaffinity assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselective synthesis of multi-nitrogen-containing heterocycles using azoalkenes as key intermediates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. AMG 487 (S-enantiomer) | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Chiral resolution - Wikipedia [en.wikipedia.org]
- 8. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 9. biocompare.com [biocompare.com]
- 10. medchemexpress.com [medchemexpress.com]
